(R)-5,5-Difluoro-piperidin-3-ol

basicity modulation hERG cardiotoxicity piperidine pKa

(R)-5,5-Difluoro-piperidin-3-ol (CAS 2772046-19-0) is a chiral, enantiopure piperidine derivative bearing a gem-difluoro motif at the 5-position and a hydroxyl group at the (R)-configured 3-position. The gem-difluoro substitution pattern is a well-established strategy for modulating the physicochemical properties of saturated nitrogen heterocycles — particularly basicity (pKa), lipophilicity (LogP), and metabolic stability — without substantially increasing steric bulk.

Molecular Formula C5H9F2NO
Molecular Weight 137.13 g/mol
Cat. No. B8190011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5,5-Difluoro-piperidin-3-ol
Molecular FormulaC5H9F2NO
Molecular Weight137.13 g/mol
Structural Identifiers
SMILESC1C(CNCC1(F)F)O
InChIInChI=1S/C5H9F2NO/c6-5(7)1-4(9)2-8-3-5/h4,8-9H,1-3H2/t4-/m1/s1
InChIKeyFWHFKCAGILQEMU-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-5,5-Difluoro-piperidin-3-ol Is a Strategic Chiral gem-Difluoro Building Block for Medicinal Chemistry Procurement


(R)-5,5-Difluoro-piperidin-3-ol (CAS 2772046-19-0) is a chiral, enantiopure piperidine derivative bearing a gem-difluoro motif at the 5-position and a hydroxyl group at the (R)-configured 3-position. The gem-difluoro substitution pattern is a well-established strategy for modulating the physicochemical properties of saturated nitrogen heterocycles — particularly basicity (pKa), lipophilicity (LogP), and metabolic stability — without substantially increasing steric bulk [1]. This compound belongs to the broader class of fluorinated piperidine fragments that have been systematically evaluated by chemoinformatic tools for their drug-like properties, three-dimensional character, and lead-likeness [2]. Its availability as a single enantiomer distinguishes it from racemic mixtures and enables stereochemically defined SAR exploration.

Why Non-Fluorinated or Mono-Fluorinated Piperidin-3-ol Analogs Cannot Replace (R)-5,5-Difluoro-piperidin-3-ol in Lead Optimization


Generic substitution of (R)-5,5-difluoro-piperidin-3-ol with non-fluorinated piperidin-3-ol or mono-fluorinated 5-fluoropiperidin-3-ol fails because the gem-difluoro motif exerts a quantitatively distinct inductive electron-withdrawing effect that cannot be replicated by a single fluorine or by hydrogen [1]. Systematic studies across functionalized cycloalkanes have demonstrated that gem-difluorination reduces amine pKa by 0.3–0.5 units and decreases LogP by 0.54–0.55 units relative to non-fluorinated counterparts — a dual modulation of basicity and lipophilicity that is the net result of two C–F bonds acting in concert [1]. Furthermore, the chirality at C3 is absolute: the (R)-enantiomer (CAS 2772046-19-0) and (S)-enantiomer (CAS 2380686-35-9) may exhibit divergent binding to chiral biological targets, and the racemate (CAS 1258639-09-6) cannot substitute for a single enantiomer in stereochemically resolved programs [2].

Quantitative Differentiation Evidence: (R)-5,5-Difluoro-piperidin-3-ol vs. Closest Analogs


Gem-Difluoro pKa Reduction of 0.3–0.5 Units vs. Non-Fluorinated Piperidine Analogs Lowers hERG Liability Risk

The gem-difluoro substitution at the 5-position of the piperidine ring reduces the conjugate acid pKa of the amine by 0.3–0.5 units compared to the non-fluorinated parent scaffold. This effect was quantified across a series of functionalized gem-difluorinated cycloalkanes including amines, where the inductive electron withdrawal of the CF2 moiety consistently depressed basicity [1]. Separately, chemoinformatic analysis of fluorinated piperidine libraries confirmed that fluorine atoms notably lower basicity, and that this reduction in pKa is directly correlated with decreased affinity for hERG channels — a primary driver of drug-induced cardiac toxicity [2].

basicity modulation hERG cardiotoxicity piperidine pKa

LogP Reduction of 0.54–0.55 Units by Gem-Difluorination Modulates Lipophilicity Differently Than Mono-Fluorination

Gem-difluorination of cycloalkane amines decreases the octanol-water partition coefficient (LogP) by 0.54–0.55 units relative to their non-fluorinated counterparts [1]. This magnitude of lipophilicity reduction is distinct from that produced by mono-fluorination, where the net effect on LogP depends on the conformational orientation of the single C–F bond and can sometimes increase lipophilicity due to increased hydrophobic surface area of the non-polarizable fluorine atom [2]. The gem-difluoro motif thus provides a predictable, directional LogP reduction that simplifies multiparameter optimization.

lipophilicity optimization LogP ADME properties

Maintained or Improved Microsomal Metabolic Stability vs. Non-Fluorinated Piperidine Analogs

In systematic intrinsic microsomal clearance measurements, gem-difluorinated cycloalkane amines demonstrated that the CF2 moiety either did not affect or slightly improved metabolic stability compared to non-fluorinated counterparts [1]. In an independent study across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, difluorinated piperidines exhibited high metabolic stability (with only the 3,3-difluoroazetidine derivative showing a singular exception) [2]. The C–F bond strength (~485 kJ/mol) at the 5-position blocks oxidative metabolic hotspots on the piperidine ring without introducing additional metabolic liabilities .

metabolic stability intrinsic clearance oxidative metabolism

Enantiomeric Purity: (R)-Configuration Preferred for Stereochemically Resolved Chiral Drug Discovery Programs

(R)-5,5-Difluoro-piperidin-3-ol (CAS 2772046-19-0) is supplied as a single, configurationally defined enantiomer, distinct from the (S)-enantiomer (CAS 2380686-35-9) and the racemic mixture (CAS 1258639-09-6) . The stereochemistry at C3 is critical because the hydroxyl group participates in hydrogen bonding with biological targets, and the relative orientation of the C3–OH and the gem-difluoro group influences both the molecular conformation and the recognition by chiral environments such as enzyme active sites or receptor binding pockets [1]. The enantioselective synthesis of closely related 3-amino-5,5-difluoropiperidines has been achieved via ring enlargement of chiral prolinols, confirming that the absolute configuration at C3 is synthetically controllable and must be specified during procurement [1].

chiral resolution enantiomeric purity stereospecific SAR

5-Position Gem-Difluoro Substitution Confers Distinct Conformational Control vs. 3,3- or 4,4-Difluoro Regioisomers

The position of gem-difluoro substitution on the piperidine ring profoundly influences conformational behavior. Systematic studies have shown that cis-3,5-difluoropiperidine adopts a diaxial conformation producing a facially polarized ('Janus face') architecture with unusually high hydrophilicity [1]. In contrast, 3,3-difluoro- or 4,4-difluoro-piperidine regioisomers exhibit different conformational equilibria and distinct pKa–LogP relationships due to the varying distance between the CF2 unit and the protonatable nitrogen [1]. Chemoinformatic evaluation of fluorinated piperidine libraries further confirmed that the fluorination pattern alters three-dimensionality (principal moments of inertia and normalized PMI ratios), with 5-position substitution contributing to a distinct 3D fragment profile that influences target binding [2].

conformational analysis regioisomer comparison 3D fragment character

Where (R)-5,5-Difluoro-piperidin-3-ol Delivers the Strongest Scientific and Procurement Advantage


Fragment-Based Drug Discovery (FBDD): A Validated 3D Fluorinated Fragment with Quantified Physicochemical Properties

(R)-5,5-Difluoro-piperidin-3-ol is directly suited for fragment-based screening campaigns where three-dimensional character, lead-likeness, and predictable physicochemical properties are prerequisites. The Le Roch et al. (2024) study explicitly validated fluorinated piperidines as 3D fragments, calculating their pKa values and demonstrating lead-like properties [1]. The compound's low molecular weight (137.13 Da) and hydrogen-bonding capacity (OH donor/acceptor plus basic amine) align with fragment library design principles, while the quantified LogP reduction of ~0.54 units [2] provides a rational basis for fragment merging and linking strategies.

CNS Drug Discovery: Gem-Difluoro Piperidine Scaffolds with Documented Blood-Brain Barrier Penetration Potential

5-Substituted difluoropiperidine compounds, including derivatives of the 5,5-difluoropiperidin-3-ol scaffold, have been explicitly claimed in patent literature for their blood-brain barrier crossing capability [1]. The reduced basicity (pKa lowered by 0.3–0.5 units) and controlled lipophilicity (LogP reduced by 0.54–0.55 units) of the gem-difluoro motif [2] align with optimal CNS drug property space, reducing P-glycoprotein efflux susceptibility while maintaining passive permeability. This makes the (R)-enantiomer a strategically preferred starting material for CNS programs where stereochemistry at the hydroxyl-bearing carbon may influence target engagement or metabolite profile.

Kinase and Protease Inhibitor Optimization: Reduced hERG Liability via Rational Basicity Modulation

In kinase and protease inhibitor programs where a basic piperidine moiety is required for target engagement but introduces hERG liability, the 5,5-difluoro substitution provides a quantitative pKa reduction of 0.3–0.5 units that has been directly correlated with decreased hERG channel affinity [1][2]. This approach mirrors the successful clinical strategy of basicity modulation via fluorination (e.g., the evolution from RG7800 to Risdiplam). The (R)-configured 3-hydroxyl group additionally serves as a synthetic handle for prodrug strategies or for introducing directing groups that further fine-tune ADME properties.

Enantioselective Synthesis of Chiral Drug Candidates Requiring Defined Absolute Configuration

For medicinal chemistry programs where the absolute configuration at the piperidine 3-position is a critical determinant of biological activity, (R)-5,5-difluoro-piperidin-3-ol provides a single-enantiomer building block that eliminates the need for chiral chromatographic separation of downstream intermediates. The enantioselective synthesis methodology established by Orliac et al. (2014) for related 3-amino-5,5-difluoropiperidines confirms the synthetic accessibility of enantiopure 5,5-difluoro-3-substituted piperidines, and the commercial availability of the (R)-enantiomer as a distinct CAS-numbered entity (2772046-19-0) ensures reproducible procurement for GMP-route scouting and scale-up [3].

Quote Request

Request a Quote for (R)-5,5-Difluoro-piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.